beta-Cypermethrin beta-Cypermethrin (1R)-cis-(alphaS)-cypermethrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-cis-(alphaR)-cypermethrin.
Brand Name: Vulcanchem
CAS No.: 65731-84-2
VCID: VC0165848
InChI: InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1
SMILES: CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Molecular Formula: C22H19Cl2NO3
Molecular Weight: 416.3 g/mol

beta-Cypermethrin

CAS No.: 65731-84-2

Reference Standards

VCID: VC0165848

Molecular Formula: C22H19Cl2NO3

Molecular Weight: 416.3 g/mol

beta-Cypermethrin - 65731-84-2

CAS No. 65731-84-2
Product Name beta-Cypermethrin
Molecular Formula C22H19Cl2NO3
Molecular Weight 416.3 g/mol
IUPAC Name [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1
Standard InChIKey KAATUXNTWXVJKI-NSHGMRRFSA-N
Isomeric SMILES CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Canonical SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Boiling Point 200 °C @ 0.07 mm Hg
Colorform Viscous yellowish brown semisolid mass.
Colorless crystals
Density 1.28 g/ml @ 20 °C
Melting Point 78-81 °C
Description (1R)-cis-(alphaS)-cypermethrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-cis-(alphaR)-cypermethrin.
Shelf Life Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/
Solubility In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.
Synonyms alpha-cypermethrin
alphacypermethrin
alphamethrin
beta-cipermetrina
Cymbush
cypermethrin
cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer
cypermethrin, (1R-(1alpha(R*),3beta))-isomer
cypermethrin, (1R-(1alpha(S*),3beta))-isomer
Fastac 50EC
Fendona
NRDC 149
supercypermethrin
supermethrin
WL 85871
WL-85871
Vapor Pressure 1.73X10-5 mm Hg @ 20 °C
PubChem Compound 93357
Last Modified Nov 11 2021
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